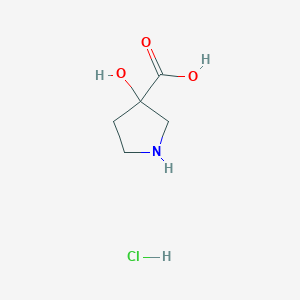![molecular formula C8H5BrN2O2 B1445573 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1356144-48-3](/img/structure/B1445573.png)
4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Descripción general
Descripción
4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1356144-48-3. It has a molecular weight of 241.04 . The compound is typically stored at room temperature and appears as a white to yellow solid .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridine-3-carboxylate derivatives, which include 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, involves a 1,3-dipolar cycloaddition reaction with ethyl propionate and N-aminopyridine sulfates. These sulfates are synthesized by the reactions of substituted pyridines and hydroxylamine-O-sulfonic acid .Molecular Structure Analysis
The IUPAC name for this compound is 4-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. The InChI code for this compound is 1S/C8H5BrN2O2/c9-6-2-1-3-11-7(6)5(4-10-11)8(12)13/h1-4H,(H,12,13) .Physical And Chemical Properties Analysis
4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is a white to yellow solid at room temperature . It has a molecular weight of 241.04 .Aplicaciones Científicas De Investigación
Binding Affinity in Adenosine Receptors
4-Aminopyrazolo[3,4-b]pyridines 5-carboxylic acid esters have been synthesized and evaluated for their binding affinity at adenosine receptors. These compounds show high affinity and selectivity toward the A1 receptor subtype, indicating their potential in therapeutic applications targeting these receptors (Manetti et al., 2005).
Precursor for Polyheterocyclic Ring Systems
3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been used as a precursor for creating new polyheterocyclic ring systems. These systems have potential applications in various chemical and pharmaceutical fields due to their complex structures and properties (Abdel‐Latif et al., 2019).
N-Alkylation and Electrophilic Substitution Reactions
2-Methylpyrazolo[1,5-a]pyridin-5-ol and related compounds, which are structurally similar to 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, have undergone various N-alkylation and electrophilic substitution reactions. These reactions highlight the compound's reactivity and potential for creating derivatives with varied biological activities (Brown & McGeary, 1994).
Palladium-Catalyzed Cross Coupling
4-Bromopyrazolo[1,5-a]pyrazines have been used in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions with aryl(hetaryl)boronic acids. This approach is significant for the synthesis of complex molecules useful in pharmaceutical research (Hrynyshyn et al., 2019).
Antibacterial Properties
Pyrazolo[1,5-a]pyrimidine derivatives synthesized from related compounds have shown antibacterial properties. This indicates the potential of 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives in developing new antimicrobial agents (Abdelriheem et al., 2017).
Anticancer Assessment
Derivatives of pyrazolo[4,3-c]pyridines, which are structurally related to 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, have been investigated for anticancer activity against various carcinoma cell lines, showing promising results (Metwally & Deeb, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-2-1-3-11-7(6)5(4-10-11)8(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXAXKWHYUASCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743168 | |
| Record name | 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1356144-48-3 | |
| Record name | 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate](/img/structure/B1445490.png)


![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B1445493.png)









